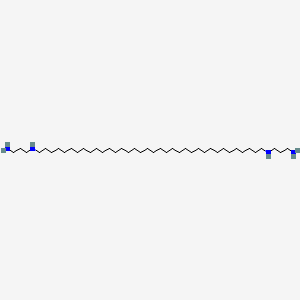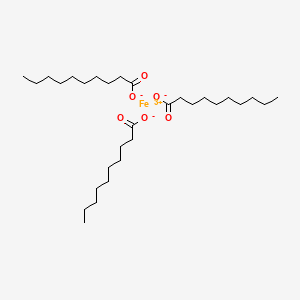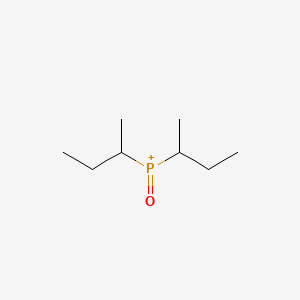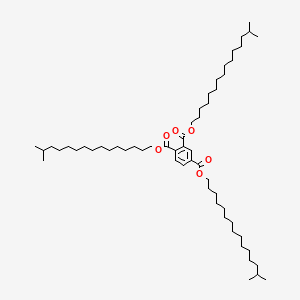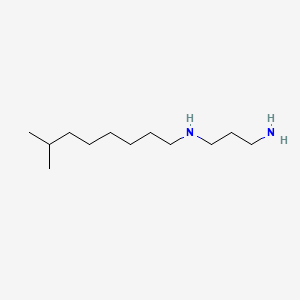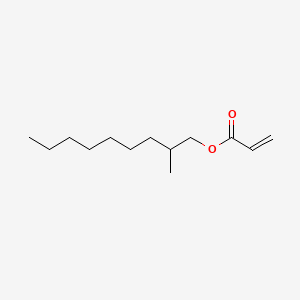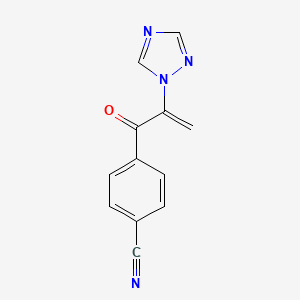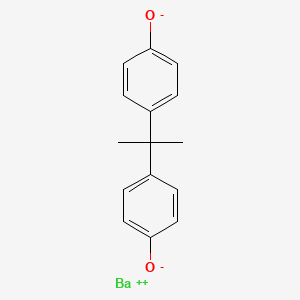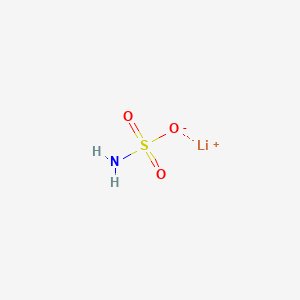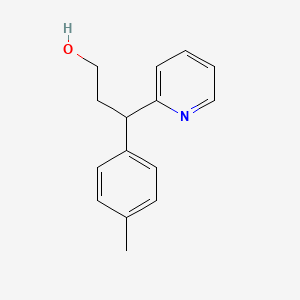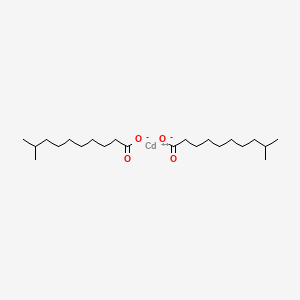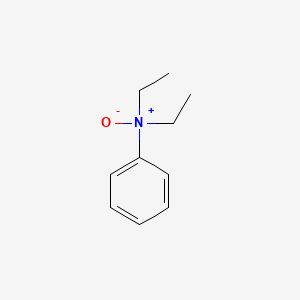
N,N-Diethylbenzenamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylbenzenamine N-oxide is an organic compound characterized by the presence of an N-oxide functional group attached to a diethylbenzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Diethylbenzenamine N-oxide can be synthesized through the oxidation of N,N-diethylbenzenamine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as meta-chloroperoxybenzoic acid, and sodium perborate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in various solvents such as methanol or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as titanium silicalite can be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethylbenzenamine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized species.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid, sodium perborate.
Reduction: Catalytic hydrogenation or the use of reducing agents such as zinc and acetic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: N,N-Diethylbenzenamine.
Substitution: Substituted N,N-Diethylbenzenamine N-oxides.
Applications De Recherche Scientifique
N,N-Diethylbenzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving N-oxides.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Diethylbenzenamine N-oxide involves its ability to undergo redox reactions. The N-oxide group can participate in electron transfer processes, making it a useful intermediate in various chemical transformations. In biological systems, it can be reduced by enzymes, leading to the release of active species that can interact with molecular targets .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylbenzenamine N-oxide
- N,N-Diethylbenzenamine
- N,N-Dimethylbenzenamine
Comparison: N,N-Diethylbenzenamine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity compared to its non-oxidized counterparts. The N-oxide group enhances its ability to participate in redox reactions and can influence its biological activity .
Propriétés
Numéro CAS |
826-42-6 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N,N-diethylbenzeneamine oxide |
InChI |
InChI=1S/C10H15NO/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
VHLGRKTXILMMPF-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(C1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


